molecular formula C18H18ClNO4 B5504109 ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate CAS No. 6138-05-2

ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B5504109
CAS No.: 6138-05-2
M. Wt: 347.8 g/mol
InChI Key: BLWIJXSQDXBOOZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C18H18ClNO4. This compound is known for its unique chemical structure, which includes a chloro-substituted phenoxy group and an amino benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate typically involves the reaction of 4-chloro-2-methylphenol with ethyl 2-amino benzoate in the presence of an acylating agent such as acetyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxy or amino derivatives.

Scientific Research Applications

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}benzoate: Similar structure but different substitution pattern.

    Mthis compound: Similar structure but different ester group.

    Ethyl 2-{[(4-bromo-2-methylphenoxy)acetyl]amino}benzoate: Similar structure but different halogen substitution.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their molecular structures.

Biological Activity

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological evaluations, supported by data tables and case studies.

The compound's molecular formula is C24H29ClN2O5SC_{24}H_{29}ClN_2O_5S with a molecular weight of approximately 493.0 g/mol. Its IUPAC name is ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate. The structure indicates the presence of multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC24H29ClN2O5S
Molecular Weight493.0 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound may modulate the activity of certain molecular targets, leading to various biological effects such as anti-inflammatory and antimicrobial properties. The binding affinity and specificity towards these targets are crucial for its therapeutic potential.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, a study demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

  • Organisms Tested : Escherichia coli, Staphylococcus aureus
  • Results : The compound exhibited significant inhibition zones, indicating strong antimicrobial activity.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, contributing to its potential application in treating inflammatory diseases.

Table: Inhibition of Cytokines

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15080
IL-620090

Mechanistic Studies

Mechanistic investigations have revealed that this compound may act via the inhibition of specific pathways involved in inflammation and microbial resistance. For example, it was found to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps including the formation of the chloro-substituted phenoxy group and subsequent acetylation. Structural modifications have been explored to enhance its biological activity and selectivity towards targeted enzymes.

Table: Synthetic Route Overview

StepReaction TypeKey Reagents
Formation of phenoxy groupNucleophilic substitution4-chloro-2-methylphenol
AcetylationAcetylationAcetic anhydride
Final esterificationEsterificationEthanol

Properties

IUPAC Name

ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-3-23-18(22)14-6-4-5-7-15(14)20-17(21)11-24-16-9-8-13(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWIJXSQDXBOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976919
Record name 2-(4-Chloro-2-methylphenoxy)-N-[2-(ethoxycarbonyl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6138-05-2
Record name 2-(4-Chloro-2-methylphenoxy)-N-[2-(ethoxycarbonyl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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